molecular formula C19H18N2O4S B13380890 2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B13380890
M. Wt: 370.4 g/mol
InChI Key: IKMRECZPMXQYPI-LICLKQGHSA-N
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Description

2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(5E)-2-phenylimino-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O4S/c1-23-14-11-16(25-3)15(24-2)9-12(14)10-17-18(22)21-19(26-17)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21,22)/b17-10+

InChI Key

IKMRECZPMXQYPI-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable acid catalyst, such as acetic acid, to yield the desired thiazolidinone derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of imine to amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal activities, showing effectiveness against certain bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylimino)-5-benzylidene-1,3-thiazolidin-4-one: Lacks the trimethoxy groups, which may result in different biological activities.

    2-(Phenylimino)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but with fewer methoxy groups, potentially affecting its chemical reactivity and bioactivity.

    2-(Phenylimino)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: Positional isomer with methoxy groups at different positions, influencing its properties.

Uniqueness

2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to the specific arrangement of the trimethoxy groups on the benzylidene moiety. This structural feature can enhance its interaction with biological targets and improve its solubility and stability, making it a promising candidate for further research and development.

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